molecular formula C19H22ClN3O3S B3948519 N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B3948519
M. Wt: 407.9 g/mol
InChI Key: BONTYMJTVULWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. In addition to its direct effects on BTK, this compound has also been shown to inhibit other kinases, including ITK (interleukin-2-inducible T-cell kinase) and Tec family kinases, which are involved in T-cell signaling and activation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of cancer cells and immune cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In animal models, this compound has demonstrated significant anti-tumor activity and improved survival rates in various cancer types. In addition, this compound has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis, by suppressing the activity of immune cells that contribute to disease pathology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of various cancers and autoimmune diseases. However, one limitation of this compound is its potential off-target effects on other kinases, which may lead to unwanted side effects. In addition, the optimal dosing and administration of this compound in clinical settings are still being investigated.

Future Directions

There are several future directions for the research and development of N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide. One area of focus is the optimization of dosing and administration regimens to maximize its therapeutic efficacy while minimizing side effects. Another direction is the investigation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Additionally, the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus, is an area of active research. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound is an area of ongoing exploration.
Conclusion:
In conclusion, this compound is a promising therapeutic agent that has demonstrated potent and selective inhibition of BTK, leading to its potential applications in the treatment of various cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of this compound and to optimize its clinical use.

Scientific Research Applications

N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases, including B-cell lymphomas, multiple myeloma, and rheumatoid arthritis. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK (Bruton’s tyrosine kinase), a key enzyme involved in the activation of B-cells and other immune cells. This inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of cancer cells and immune cells.

properties

IUPAC Name

N-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-15(24)21-18-6-8-19(9-7-18)27(25,26)23-12-10-22(11-13-23)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONTYMJTVULWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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